molecular formula C24H24N2O6 B2519109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-44-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2519109
CAS No.: 941974-44-3
M. Wt: 436.464
InChI Key: RDSCMMXGWMIULG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked to a pyridinone core via an acetamide bridge. The compound’s structure includes a hydroxymethyl group at the pyridinone’s C2 position and a 4-methylbenzyloxy substituent at C5 (Fig. 1). This scaffold is designed to mimic bioactive molecules targeting plant growth regulation, as evidenced by its structural similarity to auxin-like compounds tested in Arabidopsis thaliana root assays . While the exact biological activity of this compound remains under investigation, its synthesis follows established protocols for analogous N-(benzo[d][1,3]dioxol-5-yl)acetamides, involving oxalyl chloride-mediated coupling of substituted acetic acids with benzodioxol-5-amine derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-16-2-4-17(5-3-16)14-30-23-11-26(19(13-27)9-20(23)28)12-24(29)25-10-18-6-7-21-22(8-18)32-15-31-21/h2-9,11,27H,10,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCMMXGWMIULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a pyridinyl acetamide. The molecular formula is C23H25N2O6C_{23}H_{25}N_{2}O_{6}, with a molecular weight of approximately 441.45 g/mol. Its structural complexity suggests diverse interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives such as bis-benzo[d][1,3]dioxol-5-yl thiourea have shown significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM . These results indicate that modifications to the benzo[d][1,3]dioxole framework can enhance anticancer potency.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example, studies have highlighted the role of EGFR (epidermal growth factor receptor) inhibition and modulation of apoptosis-related proteins such as Bax and Bcl-2 . Molecular docking studies suggest that these compounds bind effectively to target proteins, disrupting their normal function.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural motifs have been explored for their antimicrobial activities. Research indicates that certain derivatives can inhibit bacterial enzymes crucial for cell wall synthesis, such as MurB from Mycobacterium tuberculosis (Mtb) . The structural insights gained from crystallography reveal that these compounds interact with the enzyme's active site, potentially blocking substrate binding and thereby inhibiting bacterial growth.

Case Studies

  • Anticancer Efficacy : A study demonstrated that the synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • Enzyme Inhibition : Crystallographic studies provided insights into how similar compounds interact with MurB enzymes, revealing conformational changes in the enzyme upon inhibitor binding . Such findings are pivotal for designing new antibacterial agents targeting resistant strains.

Data Tables

Activity Type Cell Line/Target IC50 Value (µM) Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
Enzyme InhibitionMurB (Mtb)Not specified

Comparison with Similar Compounds

Key Observations :

Substituent-Driven Bioactivity: The pyridinone core in the target compound distinguishes it from simpler benzylthio derivatives like K-12. While K-16 exhibits root growth inhibition in plants, the pyridinone analogues may target different pathways due to their oxidized heterocyclic system .

Electron-Withdrawing vs.

Heterocyclic Modifications : The thiadiazolethio group in increases molecular weight and lipophilicity, which could improve membrane permeability but may reduce solubility in aqueous systems.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, typically starting with condensation of the benzo[d][1,3]dioxole derivative with a pyridinone precursor. Key steps include:

  • Coupling reactions : Use coupling agents (e.g., EDC/HOBt) to link the acetamide moiety to the pyridinone core under anhydrous conditions .
  • Oxyalkylation : Introduction of the 4-methylbenzyloxy group via nucleophilic substitution, requiring bases like triethylamine and solvents such as dimethylformamide (DMF) .
  • Hydroxymethylation : Controlled reduction or hydrolysis to introduce the hydroxymethyl group, often using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) .
    Optimization : Reaction temperatures (60–80°C) and pH (neutral to slightly basic) are critical to minimize side products .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, pyridinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at ~495 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to accelerate oxyalkylation without degrading sensitive groups .
  • In-line Monitoring : Use thin-layer chromatography (TLC) or real-time HPLC to terminate reactions at ~90% conversion, avoiding over-reaction .

Q. What strategies address contradictory bioactivity data in preliminary assays?

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based cytotoxicity tests (MTT assays) to validate target specificity .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm absence of racemization at the hydroxymethyl center .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace the 4-methylbenzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on binding affinity .
  • Scaffold Hybridization : Fuse the pyridinone core with thiazole or oxadiazole rings to enhance metabolic stability .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or topoisomerase II) .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate biological results using isogenic cell lines or knockout models to confirm target relevance .
  • Synthetic Pitfalls : Avoid prolonged exposure to acidic conditions during acetamide formation to prevent hydrolysis of the benzodioxole ring .

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